molecular formula C6H10N2O3 B15446164 1-(2-Hydroxyethyl)piperazine-2,3-dione CAS No. 63883-08-9

1-(2-Hydroxyethyl)piperazine-2,3-dione

Cat. No.: B15446164
CAS No.: 63883-08-9
M. Wt: 158.16 g/mol
InChI Key: JFCYLCCDNNDPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)piperazine-2,3-dione is a piperazine-based chemical building block of interest in pharmaceutical and organic synthesis research. Piperazine derivatives are recognized for their wide range of pharmacological activities, serving as key scaffolds in developing compounds with potential antiviral, antibacterial, and radioprotective properties . This compound features a hydroxyethyl side chain and adjacent carbonyl groups on its core structure, which may influence its reactivity, solubility, and interaction with biological targets. Researchers can utilize it as a precursor for synthesizing more complex molecules or for studying structure-activity relationships. The presence of the dione moiety, in particular, makes it a candidate for exploring novel chemical transformations and designing enzyme inhibitors. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature and safety data sheets (SDS) before handling.

Properties

CAS No.

63883-08-9

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

1-(2-hydroxyethyl)piperazine-2,3-dione

InChI

InChI=1S/C6H10N2O3/c9-4-3-8-2-1-7-5(10)6(8)11/h9H,1-4H2,(H,7,10)

InChI Key

JFCYLCCDNNDPAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperazine-2,3-dione core significantly alter physicochemical properties. Key analogs and their characteristics are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Properties
1-(2-Hydroxyethyl)piperazine-2,3-dione 2-Hydroxyethyl at N1 ~174.16 (calculated) Highly soluble in water, ethanol Polar, moderate pKa (~3.7–7.9)
Piperazine-2,3-dione (unsubstituted) None 114.10 Poor in water Nonpolar, reactive enediamine intermediates
1-Ethylpiperazine-2,3-dione Ethyl at N1 142.16 Moderate in organic solvents Lipophilic, used as a chemical intermediate
1-Benzylpiperazine-2,3-dione Benzyl at N1 216.24 Low water solubility Aromatic, prone to polymerization
HEHPP (1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine-2,3-dione) 2-Hydroxyethyl and 2-hydroxypropyl 234.28 Miscible with water/ethanol High polarity, low corrosion in industrial use
PPDA ((2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) Phenanthrene-carbonyl at N1 430.40 Low solubility in water GluN2C/D NMDA receptor antagonist (Ki ~sub-µM)

Key Observations :

  • The hydroxyethyl group in this compound enhances hydrophilicity compared to alkyl (e.g., ethyl) or aromatic (e.g., benzyl) substituents.
  • Bulky substituents like phenanthrene (in PPDA) reduce water solubility but improve receptor binding specificity .
A. Receptor Modulation
  • FPR1/FPR2 Selectivity : Diketopiperazines with small aliphatic R1 groups (e.g., S-isopropyl) show FPR2 selectivity, while aromatic R1 groups (e.g., S-benzyl) favor FPR1 binding . For example, replacing S-isopropyl with S-propyl in compound 1754-49 switches FPR2 antagonism to partial agonism .
  • NMDA Receptor Antagonism : PPDA and its derivatives (UBP141, UBP145) demonstrate GluN2C/D selectivity over GluN2A/B, driven by phenanthrene-carbonyl interactions . The hydroxyethyl group in this compound may lack comparable receptor affinity due to reduced hydrophobicity.
B. Analgesic and Anti-inflammatory Activity
  • Analogs like 1-(3-trifluorophenyl)piperazine-2,3-dione exhibit confirmed analgesic activity, attributed to trifluoromethyl-enhanced bioavailability . The hydroxyethyl variant’s polar nature may limit blood-brain barrier penetration, reducing CNS activity.

Q & A

Q. Why do some derivatives show conflicting agonist/antagonist activity in receptor studies?

  • Methodological Answer : Stereochemistry and assay conditions (e.g., calcium vs. cAMP readouts) cause reversals. For example, S-benzyl substituents act as FPR1 antagonists (Ki = 50 nM) but FPR2 partial agonists (EC₅₀ = 2 µM). Use orthogonal assays (β-arrestin recruitment, BRET) to confirm functional selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.